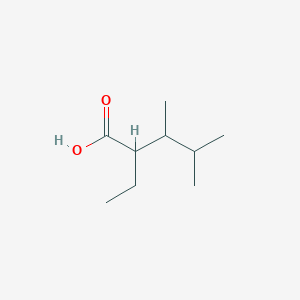

2-Ethyl-3,4-dimethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-3,4-dimethylpentanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis which may provide insight into the synthesis and properties of structurally similar compounds. The first paper describes the synthesis of a reagent that could be used in the creation of heterocyclic compounds, which might be relevant if 2-ethyl-3,4-dimethylpentanoic acid were to be used in similar synthetic pathways . The second paper discusses the synthesis of bisphosphonic acids, which, while not directly related to 2-ethyl-3,4-dimethylpentanoic acid, involves the manipulation of organic molecules that could be structurally or functionally related .

Synthesis Analysis

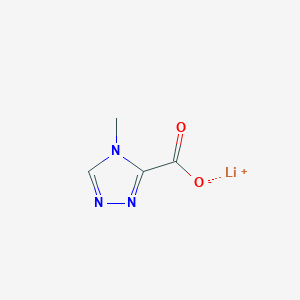

The synthesis of complex organic molecules often involves multi-step reactions that build on simpler precursors. In the first paper, the synthesis of a reagent for heterocyclic compounds starts with ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and proceeds through a reaction with N,N-dimethylformamide dimethyl acetal . Although this does not describe the synthesis of 2-ethyl-3,4-dimethylpentanoic acid, it does provide a potential pathway for the introduction of ethyl and methyl groups into a carbon chain, which is relevant for the synthesis of branched-chain compounds like 2-ethyl-3,4-dimethylpentanoic acid.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. While the papers do not directly analyze the structure of 2-ethyl-3,4-dimethylpentanoic acid, they do involve the manipulation of carbon chains and the introduction of functional groups . These studies could inform the molecular structure analysis of 2-ethyl-3,4-dimethylpentanoic acid by providing data on how similar structures behave and react.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactions of a compound that could be used to synthesize heterocyclic systems . This suggests that 2-ethyl-3,4-dimethylpentanoic acid might also be amenable to reactions that lead to the formation of heterocycles, given the presence of a carboxylic acid group that could potentially be involved in condensation reactions. The second paper does not directly relate to the chemical reactions of 2-ethyl-3,4-dimethylpentanoic acid but does show the transformation of molecules through reactions with formic acid and formaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-ethyl-3,4-dimethylpentanoic acid would be influenced by its functional groups and molecular geometry. While the papers do not discuss this compound specifically, they do describe the synthesis and manipulation of organic molecules with various functional groups . These descriptions could provide a basis for predicting the properties of 2-ethyl-3,4-dimethylpentanoic acid, such as its solubility, boiling point, and reactivity, by comparison with similar compounds.

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage Technology

Research on electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures has seen significant progress. These technologies are relevant for applications in electroplating and energy storage, showcasing the potential for innovative materials and solvents in enhancing electrochemical processes (Tsuda, Stafford, & Hussey, 2017).

Enhancement of Thermoelectric Performance

The treatment methods on PEDOT:PSS, a conducting polymer, to enhance its thermoelectric performance are studied extensively. Such advancements underline the importance of chemical modifications and treatments in improving the functionalities of organic thermoelectric materials, which could be analogous to the modifications and applications of "2-Ethyl-3,4-dimethylpentanoic acid" in relevant fields (Zhu, Liu, Jiang, Xu, & Liu, 2017).

Biodegradation and Environmental Impact

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater review highlights the microbial capacity to degrade certain chemicals, indicating the environmental implications and degradation pathways of organic compounds in natural settings. This research area could inform the environmental behavior and potential biodegradation strategies for "2-Ethyl-3,4-dimethylpentanoic acid" (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) and its reversion into valuable monomers demonstrates the potential of chemical processes in recycling and sustainability efforts. Similar methodologies could apply to the recycling or repurposing of "2-Ethyl-3,4-dimethylpentanoic acid" derived materials (Karayannidis & Achilias, 2007).

Safety and Hazards

properties

IUPAC Name |

2-ethyl-3,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-8(9(10)11)7(4)6(2)3/h6-8H,5H2,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUMEXXIFXLLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3,4-dimethylpentanoic acid | |

CAS RN |

1936716-35-6 |

Source

|

| Record name | 2-ethyl-3,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)

![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)